Cas no 92406-53-6 (Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate)

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a versatile pyrazole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features both an amino and an ester functional group, enabling diverse reactivity for further derivatization. The compound is particularly valuable in the development of heterocyclic compounds, agrochemicals, and bioactive molecules due to its stability and synthetic flexibility. Its well-defined crystalline form ensures consistent purity, making it suitable for precise applications in medicinal chemistry and material science. The methyl ester moiety enhances solubility in common organic solvents, facilitating straightforward handling in multistep synthetic routes.
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate structure
92406-53-6 structure
Product name:Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
CAS No:92406-53-6
MF:C6H9N3O2
MW:155.154560804367
MDL:MFCD10697500
CID:753244
PubChem ID:13324840

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
    • 1H-Pyrazole-3-carboxylic acid, 5-amino-1-methyl-, methyl ester
    • ETHYL 5-AMINO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE HYDROCHLORIDE
    • methyl 5-amino-1-methylpyrazole-3-carboxylate
    • 5-AMINO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID METHYL ESTER
    • WUIXVASZWOGVEU-UHFFFAOYSA-N
    • BCP26607
    • STL415450
    • FCH881899
    • AB59765
    • AX8215974
    • ST24025399
    • FT-
    • DTXSID60536895
    • MFCD10697500
    • AKOS006302940
    • EN300-92101
    • SCHEMBL1312720
    • DS-15754
    • Methyl 5-amino-1-methylpyrazole-3-carboxylic acid
    • 1431962-59-2
    • SY108171
    • Z1198277533
    • DB-001055
    • CS-W022857
    • methyl5-amino-1-methyl-1H-pyrazole-3-carboxylate
    • 92406-53-6
    • MDL: MFCD10697500
    • Inchi: 1S/C6H9N3O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,7H2,1-2H3
    • InChI Key: WUIXVASZWOGVEU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(N)N(C)N=1)OC

Computed Properties

  • Exact Mass: 155.069476538g/mol
  • Monoisotopic Mass: 155.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.1
  • XLogP3: 0.1

Experimental Properties

  • Color/Form: No data available
  • Density: 1.4±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 326.2±22.0 °C at 760 mmHg
  • Flash Point: 151.1±22.3 °C
  • Refractive Index: 1.584

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0982500-5g
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
92406-53-6 95%
5g
$600 2024-08-02
eNovation Chemicals LLC
Y1009399-5g
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
92406-53-6 95%
5g
$1335 2024-07-28
Enamine
EN300-92101-10.0g
methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
92406-53-6 95.0%
10.0g
$1779.0 2025-02-21
Chemenu
CM126299-250mg
methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
92406-53-6 95%+
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$*** 2023-03-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M195866-250mg
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
92406-53-6 95%
250mg
¥680.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AK546-200mg
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
92406-53-6 97%
200mg
796.0CNY 2021-07-12
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M195866-100mg
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
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methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
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abcr
AB402147-500 mg
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Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Production Method

Synthetic Circuit 1

Reaction Conditions
Reference
Studies on dihydropyridines. II. Synthesis of 4,7-dihydropyrazolo[3,4-b]pyridines with vasodilating and antihypertensive activities
Adachi, Ikuo; Yamamori, Teruo; Hiramatsu, Yoshiharu; Sakai, Katsunori; Sato, Hatsuo; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(8), 3235-52

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
Reference
Preparation of heteroarylbenzylpiperidinylbenzonitrile derivatives ad analogs for use as lipid synthesis modulators
, United States, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt; 1 h, 50 atm, rt
Reference
Preparation of acylaminopyrazoles for preventing or treating ischemic diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: tert-Butanol ;  3 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  16 h, rt
Reference
Preparation of benzopyrazolodiazepinones compounds as Sppl2A inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Reference
Preparation of pyrazole-3-carboxylic acid amide derivatives as bradykinin B1 receptor antagonists for the treatment of inflammatory diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Methanol ;  48 h, rt
Reference
Pyrazolecarboxamide derivatives as 5-HT2B receptor antagonists, their intermediates, pharmaceutical compositions containing them, and prevention or treatment of 5-HT2B receptor-related diseases using them
, Japan, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Synthesis and characterization of masked aminopyrazolecarboxylic acid synthons
Lee, Ho H.; Cain, Bruce F.; Denny, William A.; Buckleton, John S.; Clark, George R., Journal of Organic Chemistry, 1989, 54(2), 428-31

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, rt
Reference
Compound having ERK kinase inhibitory activity and use thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Methanol
Reference
Dihydropyrazolo[3,4-b]pyridine derivatives
, Japan, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
Reference
Preparation of heterocyclic-fused imidazole benzoylpiperidine derivatives as modulators of lipid synthesis
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same
, United States, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 30 psi, rt
Reference
Preparation of dihydropyrimidine derivatives and uses thereof in the treatment of HBV infection or of HBV-induced diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 30 psi, rt
Reference
Preparation of 4-bromo-5-(2-chloro-benzoylamino)-1H-pyrazole-3-carboxylic acid amide derivatives and related compounds as bradykinin B1 receptor antagonists for the treatment of inflammatory diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
Reference
Heterocyclic modulators of lipid synthesis
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Methanol ;  48 h, rt
Reference
Preparation of pyrazole-3-carboxamide derivatives as 5-HT2B receptor antagonists
, World Intellectual Property Organization, , ,

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Raw materials

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Preparation Products

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Related Literature

Additional information on Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: A Comprehensive Overview

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, also known by its CAS number 92406-53-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries. The structure of this compound consists of a pyrazole ring with substituents at positions 1, 3, and 5, making it a versatile platform for further chemical modifications and functionalization.

The synthesis of Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and reductions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and enhancing the overall yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high purity levels.

One of the most promising applications of this compound lies in its use as a precursor for advanced materials. For instance, its ability to form coordination complexes with transition metals has been leveraged in the development of novel catalysts for industrial processes. Additionally, studies have shown that this compound can serve as a building block for constructing bioactive molecules, potentially leading to new drug candidates in the pharmaceutical industry.

Recent research has focused on understanding the electronic properties of Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate through computational modeling and experimental techniques such as UV-vis spectroscopy and cyclic voltammetry. These studies have revealed its potential as an electron-deficient aromatic system, making it suitable for applications in optoelectronics and sensor technologies.

In terms of biological activity, this compound has demonstrated moderate inhibitory effects against certain enzymes, suggesting its potential role in therapeutic interventions. Collaborative efforts between chemists and biologists have led to the identification of specific binding sites and mechanisms of action, paving the way for further optimization studies.

The environmental impact of synthesizing and using Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate has also been a topic of interest. Green chemistry approaches, such as solvent-free reactions and recycling strategies, have been implemented to minimize waste generation and reduce energy consumption during production.

In conclusion, Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 92406-53-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its structural versatility, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for future innovations in materials science and biotechnology.

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